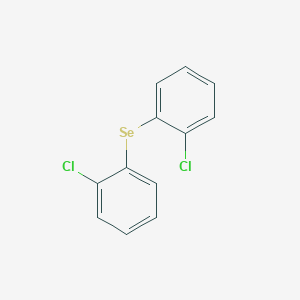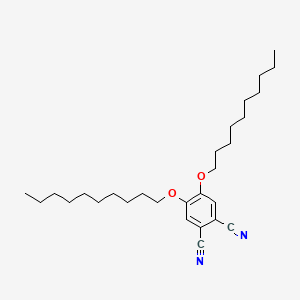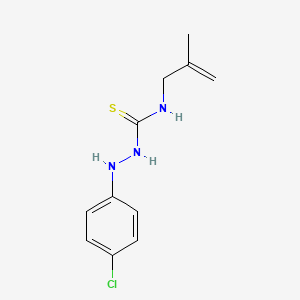
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the chlorophenyl and propenyl groups in its structure suggests potential biological activity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- typically involves the reaction of hydrazine derivatives with appropriate chlorophenyl and propenyl precursors. Common synthetic routes may include:
Hydrazine Derivative Preparation: Starting with hydrazine hydrate, the compound can be reacted with carbon disulfide to form hydrazinecarbothioamide.
Substitution Reaction: The hydrazinecarbothioamide can then undergo a substitution reaction with 4-chlorophenyl isocyanate to introduce the chlorophenyl group.
Alkylation: Finally, the compound can be alkylated with 2-methyl-2-propenyl bromide to introduce the propenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and temperature control is crucial to ensure high yield and purity.
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives with different oxidation states.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals and materials science.
作用機序
The mechanism of action of Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
Hydrazinecarbothioamide derivatives: Compounds with similar hydrazine and carbothioamide structures.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group.
Propenyl derivatives: Compounds with the propenyl group.
Uniqueness
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- is unique due to the combination of its functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
113575-77-2 |
|---|---|
分子式 |
C11H14ClN3S |
分子量 |
255.77 g/mol |
IUPAC名 |
1-(4-chloroanilino)-3-(2-methylprop-2-enyl)thiourea |
InChI |
InChI=1S/C11H14ClN3S/c1-8(2)7-13-11(16)15-14-10-5-3-9(12)4-6-10/h3-6,14H,1,7H2,2H3,(H2,13,15,16) |
InChIキー |
GPZVZEHSDLNELV-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CNC(=S)NNC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


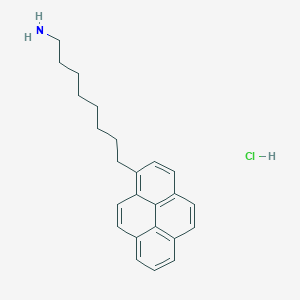
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)

![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
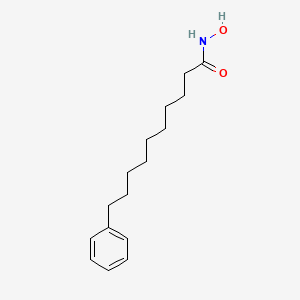
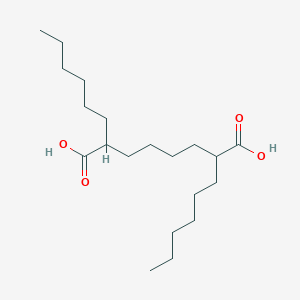

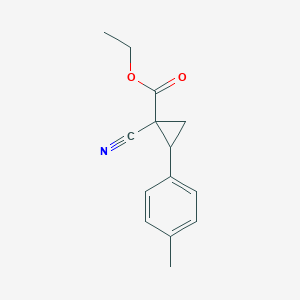
![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)
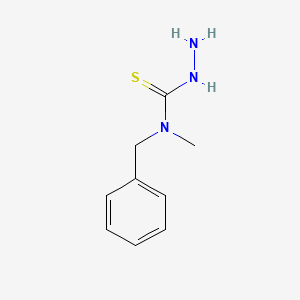
![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
